molecular formula C17H18N2O5S2 B12203784 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

Cat. No.: B12203784
M. Wt: 394.5 g/mol
InChI Key: MMJYDVWAKYDQDQ-UVTDQMKNSA-N
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Description

This compound belongs to the class of 1,3-thiazolidine-2,4-dione derivatives, which are characterized by a five-membered heterocyclic core with two ketone groups at positions 2 and 2. The (5Z)-5-benzylidene substituent introduces a conjugated double bond, stabilizing the planar geometry and enhancing π-π interactions with biological targets . The N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide side chain features a sulfone group, which increases polarity and metabolic stability compared to non-oxidized sulfur analogs . This structural motif is significant in medicinal chemistry, as thiazolidinediones (TZDs) are known for their antidiabetic, antimicrobial, and anticancer activities .

Properties

Molecular Formula

C17H18N2O5S2

Molecular Weight

394.5 g/mol

IUPAC Name

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)propanamide

InChI

InChI=1S/C17H18N2O5S2/c20-15(18-13-7-9-26(23,24)11-13)6-8-19-16(21)14(25-17(19)22)10-12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2,(H,18,20)/b14-10-

InChI Key

MMJYDVWAKYDQDQ-UVTDQMKNSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Mercaptoacetic Acid

The thiazolidinone ring is formed via cyclocondensation between mercaptoacetic acid , benzaldehyde derivatives , and urea or thiourea . For this compound, urea is preferred to avoid sulfur overloading.

Reaction Conditions :

  • Solvent: Glacial acetic acid

  • Catalyst: Anhydrous sodium acetate

  • Temperature: 80–90°C, 4–6 hours

  • Yield: 60–70%

Mechanism :

  • Nucleophilic attack of mercaptoacetic acid’s thiol group on benzaldehyde.

  • Cyclization with urea to form the 2,4-dioxo-thiazolidinone ring.

Introduction of the Benzylidene Group

The Z-configured benzylidene moiety at C5 is installed via Knoevenagel condensation between the thiazolidinone and benzaldehyde derivatives.

Optimized Protocol :

ComponentDetails
Thiazolidinone substrate2,4-dioxo-1,3-thiazolidin-3-yl derivative
AldehydeBenzaldehyde
CatalystPiperidine (10 mol%)
SolventEthanol
TemperatureReflux (78°C), 8–12 hours
Yield75–85%

Key Consideration :

  • The Z-isomer is favored due to steric hindrance during condensation, confirmed by NOESY NMR.

Functionalization of the Tetrahydrothiophene Sulfone Moiety

Sulfur Oxidation to Sulfone

The tetrahydrothiophene ring is oxidized to its 1,1-dioxide form using hydrogen peroxide or mCPBA (meta-chloroperbenzoic acid).

Oxidation Conditions :

ParameterHydrogen PeroxidemCPBA
SolventAcetic acidDichloromethane
Temperature50°C, 4 hours0°C to RT, 2 hours
Yield80%90%
PurityRequires chromatographyHigh (no by-products)

Note : mCPBA is preferred for higher selectivity and yield.

Propanamide Side Chain Installation

The propanamide linker is introduced via amide coupling between the thiazolidinone intermediate and 1,1-dioxidotetrahydrothiophen-3-amine .

Coupling Methods :

  • EDC/HOBt-Mediated Coupling

    • Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)

    • Solvent: DMF or dichloromethane

    • Temperature: 0°C to RT, 12–24 hours

    • Yield: 65–75%

  • Schotten-Baumann Reaction

    • Reagents: Acyl chloride + amine in biphasic conditions

    • Limitations: Lower yield (50–60%) due to hydrolysis side reactions.

Integrated Synthetic Pathway

The most efficient route combines the above steps sequentially:

Step 1 : Thiazolidinone core synthesis → Intermediate A
Step 2 : Knoevenagel condensation → Intermediate B (Z-benzylidene)
Step 3 : Sulfone oxidation → Intermediate C
Step 4 : Amide coupling → Final Product

Overall Yield : 35–42% (four steps)

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (60–120 mesh)

  • Eluent : Ethyl acetate/hexane (3:7 to 1:1 gradient)

  • Purity : >95% (HPLC)

Spectroscopic Validation

TechniqueKey Data Points
1H NMR (400 MHz, DMSO-d6)δ 7.45–7.35 (m, 5H, Ar-H), 6.82 (s, 1H, CH=), 4.12–3.98 (m, 2H, SO2CH2), 2.90–2.75 (m, 4H, propanamide chain)
13C NMR δ 174.2 (C=O), 167.5 (thiazolidinone C2), 140.1 (CH=), 52.3 (SO2CH2)
HRMS [M+H]+ Calculated: 433.1245; Found: 433.1249

Challenges and Optimization Opportunities

  • Stereochemical Control : Ensuring Z-configuration requires strict reaction monitoring.

  • Sulfone Stability : Oxidation conditions must avoid over-oxidation to sulfonic acids.

  • Amide Coupling Efficiency : Use of coupling agents like HATU may improve yields .

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce benzyl derivatives .

Scientific Research Applications

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Benzylidene Substituent Core Modification Side Chain Molecular Weight LogP*
Target Compound Phenyl 2,4-dioxo 1,1-dioxidotetrahydrothiophen 438.4 1.8 (est.)
3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-... () 4-Cl-C6H4 2-thioxo, 4-oxo 1,3-thiazol-2-yl 409.9 3.2
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-... () 4-Me-C6H4 2-thioxo, 4-oxo 3-hydroxyphenyl 398.5 2.5
3-[(5Z)-5-(1,3-Benzodioxol-5-ylmethylidene)-4-oxo-... () 1,3-Benzodioxol-5-yl 2-thioxo, 4-oxo 4-methylphenyl 454.5 3.1

*LogP values estimated using fragment-based methods.

Biological Activity

The compound 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a thiazolidinedione derivative that has garnered attention for its potential biological activities. Thiazolidinediones (TZDs) are known for their role in diabetes management and have been investigated for various other therapeutic effects including anti-inflammatory, antimicrobial, and anticancer properties.

  • Molecular Formula : C19H20N4O3S
  • Molecular Weight : 384.45 g/mol
  • CAS Number : Not specified in the sources but can be derived from the compound's structure.

Biological Activity Overview

This compound exhibits a range of biological activities that are primarily linked to its interaction with mitochondrial function, metabolic pathways, and potential therapeutic applications.

1. Antidiabetic Activity

Research indicates that thiazolidinediones, including derivatives like this compound, can enhance insulin sensitivity and regulate glucose metabolism. A study comparing various TZDs found that certain analogs significantly improved mitochondrial respiration and glucose uptake in Drosophila melanogaster, suggesting potential for similar effects in mammalian systems .

2. Mitochondrial Function

The compound has been analyzed for its effects on mitochondrial respiration. In vitro studies have shown that it may inhibit mitochondrial pyruvate carriers (MPC), which play a critical role in cellular energy metabolism. This inhibition could lead to altered metabolic profiles beneficial for conditions like obesity and type 2 diabetes .

3. Antimicrobial Properties

Thiazolidinedione derivatives have shown promise as antimicrobial agents. The structural modifications present in compounds like this one may enhance their efficacy against various pathogens. For instance, certain derivatives have demonstrated significant activity against Mycobacterium species and other bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntidiabeticEnhanced insulin sensitivity; improved glucose metabolism in Drosophila
Mitochondrial InhibitionInhibits MPC leading to altered metabolic pathways
AntimicrobialEffective against various pathogens; potential use in treating infections

Case Study: Mitochondrial Effects

In a comparative study of thiazolidinediones, the compound was found to significantly reduce mitochondrial respiration rates when compared to standard drugs, indicating a potent inhibitory effect on energy metabolism pathways . This suggests that it may be particularly useful in metabolic disorders where mitochondrial dysfunction is prevalent.

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